molecular formula C8H10N4O2 B8370118 1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione

1-Ethyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B8370118
M. Wt: 194.19 g/mol
InChI Key: KVSRUALMCYFLEP-UHFFFAOYSA-N
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Patent
US05728686

Procedure details

28.7 g (0.11 mol) of 7-ethoxymethyl-1-ethyl-3-methylxanthine were stirred at 60° C. for 60 hours in a solution of 200 ml of 5N hydrochloric acid and 200 ml of ethanol. The reaction mixture was concentrated to dryness and the residue which remained was crystallized in ethyl acetate/diisopropyl ether.
Name
7-ethoxymethyl-1-ethyl-3-methylxanthine
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC[N:5]1[C:13]2[C:12](=[O:14])[N:11]([CH2:15][CH3:16])[C:10](=[O:17])[N:9]([CH3:18])[C:8]=2[N:7]=[CH:6]1)C.Cl>C(O)C>[CH2:15]([N:11]1[C:12](=[O:14])[C:13]2[NH:5][CH:6]=[N:7][C:8]=2[N:9]([CH3:18])[C:10]1=[O:17])[CH3:16]

Inputs

Step One
Name
7-ethoxymethyl-1-ethyl-3-methylxanthine
Quantity
28.7 g
Type
reactant
Smiles
C(C)OCN1C=NC=2N(C(N(C(C12)=O)CC)=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue which remained was crystallized in ethyl acetate/diisopropyl ether

Outcomes

Product
Name
Type
Smiles
C(C)N1C(=O)N(C=2N=CNC2C1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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